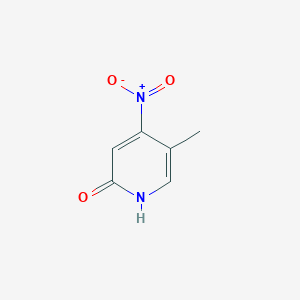

5-Methyl-4-nitropyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-3-7-6(9)2-5(4)8(10)11/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBBCOFFLKQDJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 5 Methyl 4 Nitropyridin 2 1h One Derivatives

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a prominent class of reactions for electron-deficient aromatic compounds like nitropyridinones. The nitro group activates the pyridine (B92270) ring towards nucleophilic attack, facilitating the substitution of hydrogen or other leaving groups.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic compounds. In this reaction, a nucleophile carrying a leaving group attacks the aromatic ring, followed by the elimination of the leaving group to afford the substituted product.

Electrophilic nitropyridines readily react with carbanions stabilized by sulfonyl groups to yield C-H alkylation products through the VNS mechanism. nih.govresearchgate.net The process involves the initial formation of a Meisenheimer-type adduct, which then undergoes a base-induced β-elimination of a sulfinic acid (e.g., PhSO₂H). nih.govresearchgate.net The mechanism of VNS, for instance with chloromethyl sulfone, consists of the addition of the carbanion to the nitroarene, followed by a base-induced β-elimination of HCl to yield the anion of the alkylated product. acs.org

For the reaction to proceed, the alkyl substituent and the adjacent nitro group tend to adopt a planar conformation to effectively stabilize the resulting benzyl (B1604629) anion. nih.govresearchgate.net Consequently, steric hindrance can significantly impact the reaction outcome. For example, the reaction of 3-nitropyridine (B142982) with the secondary carbanion of isopropyl phenyl sulfone fails to produce the alkylated product, instead yielding an N-protonated Meisenheimer-type adduct. acs.org This is because the bulky isopropyl group prevents the necessary planarization for the elimination step. acs.orgnih.gov In contrast, methylation of the same nitroarene proceeds in high yield due to the small steric demand of the exocyclic methylene (B1212753) group. acs.org

| Reactant 1 | Reactant 2 | Product(s) | Yield (%) | Reference |

| 3-Nitropyridine | Isopropyl phenyl sulfone | N-protonated Meisenheimer-type adduct 5a | 43 | acs.org |

| 3-Nitropyridine | Methyl phenyl sulfone | 4-methyl-3-nitropyridine | 79 | acs.org |

Table 1: Examples of Vicarious Nucleophilic Substitution Reactions with Nitropyridines.

Oxidative nucleophilic aromatic substitution of hydrogen (ONASH) provides another route for the functionalization of nitroaromatics. In this process, a nucleophile adds to the aromatic ring, and the resulting intermediate is then oxidized to the final substituted product.

Nitroaromatics can undergo oxidative nucleophilic alkoxylation with potassium alkoxides derived from primary, secondary, or tertiary alcohols in the presence of oxygen. rsc.org Mechanistic studies suggest the formation of a deprotonated σH adduct as a key intermediate. rsc.org The resulting products demonstrate good reactivity in subsequent nucleophilic aromatic substitution reactions, allowing for the replacement of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds. rsc.org

The reaction of nitropyridine derivatives with nitrogen nucleophiles, such as amines and hydrazine, is a fundamental transformation in heterocyclic chemistry. These reactions can lead to the direct substitution of a leaving group or, in some cases, unexpected rearrangements.

For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can yield three products instead of the two expected from simple nucleophilic substitution. clockss.org The major product is often an unexpected nitro-group migration product. clockss.org This migration is observed to occur in polar aprotic solvents, while the expected nucleophilic substitution takes place under all tested conditions. clockss.org

The phenacylation of 6-methyl-β-nitropyridin-2-ones with phenacyl bromides has been studied, though the yields were found to be extremely low for direct N-alkylation. nih.gov A more successful approach involves converting the pyridones to their corresponding 2-chloro and subsequently 2-methoxy derivatives before N-phenacylation. nih.gov

Recyclization and Ring Transformation Reactions (e.g., Formation of Pyrazoles from Nitropyridinones)

Nitropyridinones can undergo ring transformation reactions, serving as precursors for the synthesis of other heterocyclic systems. These reactions often proceed through a "scrap and build" mechanism, where the initial ring is opened and then reclosed to form a new ring system.

1-Methyl-3,5-dinitro-2-pyridone is an excellent substrate for nucleophilic-type ring transformations due to its electron-deficient nature and the presence of a good leaving group. nih.gov A three-component ring transformation (TCRT) involving dinitropyridone, a ketone, and a nitrogen source like ammonia (B1221849) can lead to the formation of nitropyridines that are otherwise difficult to synthesize. nih.gov The mechanism is proposed to involve the initial attack of the enol form of the ketone and ammonia at the electrophilic 4- and 6-positions of the dinitropyridone, forming an adduct intermediate. nih.gov This is followed by an intramolecular attack of the amino group on the carbonyl group and subsequent elimination of nitroacetamide to afford the new nitropyridine. nih.gov

Furthermore, N-phenacyl derivatives of 4,6-dimethyl-5-nitropyridin-2-one can undergo base-induced recyclization to form 5-hydroxy-8-nitroindolizine. nih.gov Under acidic conditions, these same precursors yield 5-methyl-6-nitrooxazolo[3,2-a]pyridinium salts, which can then be transformed into 5-methoxy-8-nitroindolizine upon treatment with sodium methoxide. nih.gov

Reductive Chemistry of the Nitro Group and its Derivatives (e.g., Reduction to Amino Group)

The reduction of the nitro group is a fundamental transformation that provides access to amino derivatives, which are versatile building blocks in organic synthesis. A variety of reducing agents and conditions can be employed to achieve this conversion, with the choice of reagent often influencing the chemoselectivity of the reaction.

The nitro group can be reduced through a six-electron process to sequentially form nitroso, N-hydroxylamino, and finally amino functional groups. nih.gov Common methods for the reduction of aromatic nitro compounds to anilines include:

Catalytic Hydrogenation: Using catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide. wikipedia.orgscispace.com

Metal-Acid Systems: Such as iron in acidic media or tin(II) chloride. wikipedia.orgscispace.com

Other Reagents: Including sodium hydrosulfite, sodium sulfide, and transfer hydrogenation using formic acid with an iron-based catalyst. wikipedia.orgorganic-chemistry.org

The choice of reducing agent can be critical when other reducible functional groups are present in the molecule. For example, tin and hydrochloric acid are commonly used to selectively reduce an aromatic nitro group to an amine without affecting a carbonyl group. scispace.com Conversely, metal hydrides are generally not used for the reduction of aryl nitro compounds to anilines as they tend to favor the formation of azo compounds. wikipedia.org

| Reducing System | Substrate | Product | Efficiency/Yield | Reference |

| 10% Pd/C, Hydrazine | 1,3-dinitrobenzene | m-nitroaniline | 37.56% | scispace.com |

| Sn/HCl | 4-nitroacetophenone | 4-aminoacetophenone | 46.3% | scispace.com |

| Zn/NH₄Cl | 4-nitroacetophenone | 4-aminoacetophenone | 25% | scispace.com |

| Sodium polysulfide with 1g sulfur | 1,3-dinitrobenzene | m-nitroaniline | 57% | scispace.com |

Table 2: Efficiency of Different Reducing Systems for Nitro Compounds.

Electrophilic Transformations

While the electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic attack, electrophilic transformations can still occur, particularly on the nitrogen atom of the pyridine ring. The reactivity of 1,5-naphthyridines, which share structural similarities with pyridines, shows that N-alkylation reactions are common, involving the donation of the nitrogen lone pair to an electrophile. mdpi.com

Functionalization and Derivatization at Various Positions

The presence of a tautomerizable proton on the nitrogen atom and the acidic protons of the methyl group allows for diverse chemical transformations at different positions of the 5-methyl-4-nitropyridin-2(1H)-one scaffold.

The alkylation and arylation of the nitrogen atom in pyridin-2(1H)-ones, including 5-methyl-4-nitropyridin-2(1H)-one, are fundamental transformations for creating a wide array of derivatives. These reactions, however, are often complicated by the potential for O-alkylation, leading to the formation of 2-alkoxypyridine isomers. The regioselectivity of these reactions is highly dependent on the nature of the substrate, the alkylating or arylating agent, the solvent, and the base used.

Research on related 6-methyl-β-nitropyridin-2-ones has shown that direct N-phenacylation with phenacyl bromides can result in extremely low yields. This challenge has been attributed to the electronic properties of the nitropyridone ring system. To circumvent this, an alternative strategy involves the conversion of the pyridone to the corresponding chloropyridine, followed by substitution with a methoxy (B1213986) group, and subsequent N-phenacylation.

In the context of N-arylation, copper-catalyzed methods have proven effective for a range of tautomerizable heterocycles, which could be applicable to 5-methyl-4-nitropyridin-2(1H)-one. A general and mild strategy utilizes a copper(I) triflate (CuOTf) catalyst with 1,10-phenanthroline (B135089) (1,10-Phen) as a ligand, reacting the heterocycle with various arylboronic acids. researchgate.net This approach proceeds under base-free conditions and at ambient temperature in the air, offering a versatile route to N-aryl derivatives. researchgate.net Density Functional Theory (DFT) calculations on pyridin-2(1H)-one suggest that N-arylation is thermodynamically favored over O-arylation. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent | Temperature | Product | Yield (%) |

| Quinolin-2(1H)-one | Phenylboronic acid | CuOTf | 1,10-Phen | DMSO | Room Temp | N-Phenylquinolin-2(1H)-one | 75 |

| Quinolin-2(1H)-one | 4-Methoxyphenylboronic acid | CuOTf | 1,10-Phen | DMSO | Room Temp | N-(4-Methoxyphenyl)quinolin-2(1H)-one | 72 |

| Pyridin-2(1H)-one | Phenylboronic acid | CuOTf | 1,10-Phen | DMSO | Room Temp | N-Phenylpyridin-2(1H)-one | 90 |

| Pyridin-2(1H)-one | 3-Thienylboronic acid | CuOTf | 1,10-Phen | DMSO | Room Temp | N-(3-Thienyl)pyridin-2(1H)-one | 70 |

Phenacylation:

While direct phenacylation of the nitrogen atom in nitropyridones can be challenging, as discussed in the previous section, the term can also refer to the introduction of a phenacyl group. In the case of 6-methyl-β-nitropyridin-2-ones, N-phenacylation was achieved indirectly. The pyridone was first converted to a methoxy derivative, which was then successfully N-phenacylated. The resulting N-phenacyl derivatives of 4,6-dimethyl-5-nitropyridin-2-one have been shown to undergo further transformations. For instance, under basic conditions, they can cyclize to form 5-hydroxy-8-nitroindolizine, and under acidic conditions, they can yield 5-methyl-6-nitrooxazolo[3,2-a]pyridinium salts.

Schiff Base Formation:

The formation of Schiff bases from 5-methyl-4-nitropyridin-2(1H)-one is not a direct reaction but requires prior functionalization of the 5-methyl group. This can be achieved through a multi-step process involving either oxidation of the methyl group to an aldehyde or its conversion to an amino group.

One potential route involves the oxidation of the 5-methyl group to a formyl group (an aldehyde). The Kornblum oxidation, using iodine in DMSO, is a method that has been successfully applied to the oxidation of various methyl pyridyl heteroarenes to their corresponding carbaldehydes under acid-free and aerobic conditions. osti.gov While this has been demonstrated on other pyridine derivatives, it represents a plausible method for generating 5-formyl-4-nitropyridin-2(1H)-one. This aldehyde intermediate could then be condensed with a primary amine to form the desired Schiff base.

| Substrate | Reagent | Product | Yield (%) |

| 6-[5,6-Bis-(4-fluoro-phenyl)- researchgate.netnih.govtriazin-3-yl]-pyridine-2-methyl | I₂ in DMSO | 6-[5,6-Bis-(4-fluoro-phenyl)- researchgate.netnih.govtriazin-3-yl]-pyridine-2-carbaldehyde | 72 |

| 2-Methylquinoline | I₂ in DMSO | 2-Quinolinecarbaldehyde | 90 |

| 2-Methylquinoxaline | I₂ in DMSO | 2-Quinoxalinecarbaldehyde | 54 |

An alternative pathway to Schiff base formation involves the conversion of the 5-methyl group into an aminomethyl group. This can be accomplished through a reductive amination process. For instance, 5-aminomethyl-1H-pyridin-2-one has been synthesized, and its aminomethyl group is capable of forming hydrogen bonds and electrostatic interactions. This aminomethyl derivative of 5-methyl-4-nitropyridin-2(1H)-one could then react with an aldehyde or ketone to yield a Schiff base.

Advanced Characterization Techniques for 5 Methyl 4 Nitropyridin 2 1h One Systems

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's solid-state conformation and packing.

While specific crystallographic data for 5-Methyl-4-nitropyridin-2(1H)-one is not extensively published, analysis of related nitro-substituted pyridine (B92270) and imidazole (B134444) structures provides a foundation for what might be expected. For instance, studies on similar heterocyclic compounds reveal that the nitro group typically lies nearly coplanar with the aromatic ring to maximize resonance stabilization. Intermolecular interactions, such as hydrogen bonding involving the pyridinone N-H and C=O groups, as well as π-π stacking of the pyridine rings, would be anticipated to play a significant role in the crystal lattice.

A hypothetical crystal structure analysis would likely focus on the planarity of the pyridinone ring and the orientation of the methyl and nitro substituents. The presence of the nitro group can significantly influence the electronic distribution and intermolecular forces, potentially leading to specific packing motifs.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the respective nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Methyl-4-nitropyridin-2(1H)-one is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl group protons would likely appear as a singlet in the upfield region. The two aromatic protons on the pyridine ring would present as singlets or doublets, with their chemical shifts influenced by the electron-withdrawing nitro group and the pyridinone system. The N-H proton of the pyridinone tautomer would typically appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the pyridinone ring is expected to resonate at a significantly downfield chemical shift. The carbons of the pyridine ring will have their chemical shifts influenced by the attached substituents, with the carbon bearing the nitro group showing a characteristic shift. The methyl carbon will appear in the upfield region of the spectrum.

While specific experimental data is limited in publicly accessible literature, predicted NMR data serves as a useful guide. For instance, predicted ¹H NMR spectra for related structures like 3-Methyl-4-nitropyridine show distinct aromatic proton signals that help in assigning the substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for a Related Compound (3-Methyl-4-nitropyridine)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H-2 | 8.8 |

| H-5 | 7.5 |

| H-6 | 8.8 |

| CH₃ | 2.6 |

Note: Data is for a structurally related compound and serves for illustrative purposes.

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 5-Methyl-4-nitropyridin-2(1H)-one, the IR spectrum would be expected to display strong absorption bands corresponding to the C=O stretching vibration of the pyridinone ring, typically in the region of 1650-1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would also be prominent, usually appearing around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The N-H stretching vibration of the pyridinone would be observed as a broad band in the 3200-3500 cm⁻¹ region. C-H stretching and bending vibrations for the methyl group and the aromatic ring would also be present.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes, which often give strong Raman signals.

Table 2: Expected IR Absorption Frequencies for 5-Methyl-4-nitropyridin-2(1H)-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200-3500 (broad) |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (methyl) | Stretch | 2850-3000 |

| C=O | Stretch | 1650-1700 |

| C=C, C=N | Ring Stretch | 1400-1600 |

| NO₂ | Asymmetric Stretch | 1500-1550 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule, providing information about its conjugation and chromophores. The presence of the nitropyridinone system, a conjugated chromophore, suggests that 5-Methyl-4-nitropyridin-2(1H)-one will absorb light in the UV-Vis region. The spectrum is expected to show π → π* and n → π* transitions. The exact position of the maximum absorption (λ_max) will be influenced by the solvent polarity.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all molecules are fluorescent, the extended π-system in 5-Methyl-4-nitropyridin-2(1H)-one might give rise to fluorescence. However, nitro compounds are often known to quench fluorescence, so the emission intensity may be weak. A fluorescence spectrum would provide information about the excited state of the molecule.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. For 5-Methyl-4-nitropyridin-2(1H)-one (C₆H₆N₂O₃), the molecular weight is 154.12 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺˙) at m/z 154. The fragmentation pattern would be expected to involve the loss of the nitro group (NO₂), leading to a fragment at m/z 108. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the pyridinone ring, a common fragmentation pathway for such systems. The study of fragmentation patterns of related nitroimidazole compounds has shown that methylation can significantly alter the fragmentation pathways and the charge distribution among the final fragments.

Table 3: Expected Key Mass Spectrometry Fragments for 5-Methyl-4-nitropyridin-2(1H)-one

| m/z | Proposed Fragment |

|---|---|

| 154 | [M]⁺˙ |

| 108 | [M - NO₂]⁺ |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture and are widely used for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of 5-Methyl-4-nitropyridin-2(1H)-one. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative purity analysis. Commercial suppliers indicate that HPLC and LC-MS methods are available for this compound. bldpharm.combldpharm.com

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of the synthesis of 5-Methyl-4-nitropyridin-2(1H)-one. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized, often under UV light due to the compound's chromophore. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.

Table 4: Summary of Compounds Mentioned

| Compound Name |

|---|

| 5-Methyl-4-nitropyridin-2(1H)-one |

| 3-Methyl-4-nitropyridine |

| Carbon monoxide |

| Acetonitrile |

Computational and Theoretical Investigations of 5 Methyl 4 Nitropyridin 2 1h One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the molecular structure and electronic properties of 5-Methyl-4-nitropyridin-2(1H)-one. nih.gov The DFT/B3LYP method, often paired with basis sets like 6-311++G(d,p), is a common choice for optimizing the molecular geometry to its most stable conformation. mdpi.comnih.gov This process involves finding the minimum energy structure by calculating bond lengths, bond angles, and dihedral angles. mdpi.com

The optimized geometry reveals the spatial arrangement of atoms, which is crucial for understanding its interactions with other molecules. For instance, in related pyridine (B92270) derivatives, DFT calculations have been used to determine these structural parameters with high accuracy, often showing good correlation with experimental data from X-ray crystallography. mdpi.comnih.gov These calculations provide a foundational understanding of the molecule's three-dimensional shape and the distribution of electrons within its framework.

Table 1: Representative Calculated Structural Parameters for Pyridine Derivatives

| Parameter | Calculated Value (Representative) |

| C-N Bond Length | ~1.3-1.4 Å |

| C-C Bond Length | ~1.38-1.42 Å |

| N-O (Nitro group) Bond Length | ~1.22-1.25 Å |

| C-N-C Bond Angle | ~117-120° |

Note: The values in this table are representative and can vary depending on the specific molecule and the level of theory used in the calculation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of 5-Methyl-4-nitropyridin-2(1H)-one. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the molecule's chemical stability and reactivity. irjweb.com A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

For similar nitro-substituted pyridine compounds, the HOMO is often localized on the pyridine ring and the methyl group, while the LUMO is predominantly centered on the nitro group and the pyridinone ring. This distribution indicates that the initial electrophilic attack is likely to occur at the nitro group, while nucleophilic attack would target the ring. The energy gap provides insights into the charge transfer interactions that can occur within the molecule. irjweb.com

Table 2: Representative Frontier Orbital Energies and Related Parameters

| Parameter | Description | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV |

| Ionization Potential (I) | -EHOMO | 6.0 to 7.0 eV |

| Electron Affinity (A) | -ELUMO | 2.0 to 3.0 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 eV |

| Chemical Softness (S) | 1 / (2η) | 0.2 to 0.25 eV-1 |

| Electronegativity (χ) | (I + A) / 2 | 4.0 to 5.0 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | > 2.0 eV |

Note: These values are illustrative and depend on the specific computational method and basis set.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating the delocalization of electron density and the stability arising from intramolecular interactions. It examines the interactions between filled and vacant orbitals, quantifying the stabilization energies associated with electron delocalization. In the context of 5-Methyl-4-nitropyridin-2(1H)-one, NBO analysis can reveal the nature of the bonding and the extent of conjugation within the molecule.

Tautomerism and Conformational Landscape Analysis

Pyridin-2(1H)-one derivatives can exist in different tautomeric forms, primarily the -one (lactam) and -ol (lactim) forms. Computational studies are essential for determining the relative stabilities of these tautomers. For 5-Methyl-4-nitropyridin-2(1H)-one, quantum chemical calculations can predict which tautomer is more stable in the gas phase and in different solvents. Generally, for pyridin-2(1H)-one systems, the -one form is found to be the more stable tautomer.

Furthermore, the presence of the methyl group introduces the possibility of different conformations due to its rotation. A Potential Energy Surface (PES) scan can be performed to explore the conformational landscape and identify the most stable conformer. nih.gov This involves systematically changing the dihedral angles associated with the methyl group and calculating the energy at each step to find the global minimum.

Investigation of Nitro Group Electronic Effects and Redox Properties

The nitro group (-NO2) is a strong electron-withdrawing group that significantly influences the electronic properties and reactivity of the aromatic ring. Its presence in 5-Methyl-4-nitropyridin-2(1H)-one makes the pyridine ring more electron-deficient. This electronic effect can be quantified through computational methods by analyzing the charge distribution and the molecular electrostatic potential (MEP) map. The MEP map visually represents the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

The redox properties of nitroaromatic compounds are of considerable interest. Electrochemical studies, often complemented by computational analysis, can elucidate the reduction mechanism of the nitro group. mdpi.com The reduction of a nitro group can proceed through a series of steps, often involving radical intermediates. mdpi.com Computational modeling can help to predict the reduction potentials and understand the stability of the intermediates formed during the electrochemical process. mdpi.com

Predictive Modeling of Molecular Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein or another larger molecule. nih.gov This method is instrumental in drug discovery and materials science. nih.govjbcpm.com For 5-Methyl-4-nitropyridin-2(1H)-one, molecular docking studies could be employed to investigate its potential interactions with biological targets, such as enzymes. nih.gov

The process involves placing the ligand (5-Methyl-4-nitropyridin-2(1H)-one) into the binding site of a receptor and calculating the binding affinity, often expressed as a docking score. nih.gov Lower docking scores typically indicate a more favorable binding interaction. jbcpm.com The analysis of the docked pose can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov While specific docking studies on this exact compound are not widely published, the methodology is broadly applicable to explore its potential biological activities. nih.govimpactfactor.org

Biological and Biomedical Research Applications of 5 Methyl 4 Nitropyridin 2 1h One Derivatives

Antitumor and Anticancer Research

The structural motif of 5-methyl-4-nitropyridin-2(1H)-one has proven to be a valuable starting point for the development of potent and selective anticancer agents. mdpi.commdpi.com Researchers have successfully synthesized and evaluated numerous derivatives, revealing their potential to interfere with multiple signaling pathways and cellular processes crucial for tumor growth and survival. mdpi.commdpi.com

Protein kinases are key regulators of cellular signaling and are frequently dysregulated in cancer. Derivatives of 5-methyl-4-nitropyridin-2(1H)-one have been investigated as inhibitors of several important protein kinases.

Met Kinase: Certain derivatives have been explored as inhibitors of Met kinase, a receptor tyrosine kinase implicated in tumor cell proliferation, survival, and metastasis. google.com

JAK2: The Janus kinase 2 (JAK2) is a critical component of the JAK/STAT signaling pathway, which is often constitutively activated in myeloproliferative neoplasms (MPNs). nih.govresearchgate.net A number of pyridin-2-one and related imidazole (B134444) derivatives have been developed as potent JAK2 inhibitors. nih.govresearchgate.netresearchgate.netnih.gov For instance, a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were synthesized, leading to the discovery of a selective JAK2 inhibitor with an IC50 value of 5 nM. nih.gov This compound, A8, demonstrated significant selectivity over other JAK family members and exhibited favorable pharmacokinetic properties. nih.gov Another study described the discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors, with compound 19a showing significant tumor growth inhibition in a xenograft model. researchgate.netnih.gov

p70S6Kβ: The p70S6 kinase β (p70S6Kβ) is another serine/threonine kinase involved in cell growth and proliferation. A method for the synthesis of a potent p70S6Kβ inhibitor has been reported, highlighting the versatility of the nitropyridine scaffold. researchgate.net

Table 1: Selected JAK2 Inhibitors with Pyridine (B92270) or Imidazole Scaffolds

| Compound | Target | IC50 (nM) | Selectivity | Reference |

|---|---|---|---|---|

| A8 | JAK2 | 5 | 38.6-fold vs JAK1, 54.6-fold vs JAK3, 41.2-fold vs TYK2 | nih.gov |

| 19a | Jak2 | Not explicitly stated, but described as potent | Not explicitly stated | researchgate.netnih.gov |

Mutations in isocitrate dehydrogenase (IDH) enzymes, particularly IDH1 and IDH2, are a hallmark of several cancers, including acute myeloid leukemia (AML) and gliomas. nih.govnih.gov These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which promotes tumorigenesis. nih.govnih.gov The development of inhibitors targeting mutant IDH (mIDH) has been a significant focus of cancer research.

A medicinal chemistry campaign focusing on pyrid-2-one derivatives led to the discovery of potent mIDH1 inhibitors. nih.gov One such inhibitor, (+)-119 (NCATS-SM5637), demonstrated the ability to lower 2-HG concentrations in a mouse xenograft model. nih.gov Several small molecule inhibitors of mIDH1 have been developed and have shown promise in clinical trials. nih.govmedchemexpress.comtargetmol.com For example, Ivosidenib (AG-120), an inhibitor of mutated IDH1, has been approved for the treatment of adult R/R AML with IDH1 mutations. nih.govtargetmol.com

Table 2: Examples of Mutant IDH1 Inhibitors

| Inhibitor | Target | IC50 (nM) | Key Findings | Reference |

|---|---|---|---|---|

| (+)-119 (NCATS-SM5637) | mIDH1 (R132H, R132C) | Not explicitly stated, but described as potent | Lowered tumoral 2-HG concentrations in a mouse model | nih.gov |

| Ivosidenib (AG-120) | Mutant IDH1 | Not explicitly stated | Approved for R/R AML with IDH1 mutations | nih.govtargetmol.com |

| AGI-5198 (IDH-C35) | Mutant IDH1 (R132H) | 70 | Potent and selective inhibitor | medchemexpress.comtargetmol.com |

| Olutasidenib (FT-2102) | Mutant IDH1 (R132H, R132C) | 21.2 (R132H), 114 (R132C) | Potent, orally active, and brain penetrant | medchemexpress.comtargetmol.com |

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation of gene expression. nih.govnih.gov Their dysregulation is implicated in the development of cancer, making them attractive therapeutic targets. nih.govnih.gov HDAC inhibitors (HDACi) have been shown to induce growth arrest, differentiation, and apoptosis in cancer cells. nih.gov

MGCD0103, an isotype-selective HDAC inhibitor, has demonstrated dose-dependent inhibition of HDAC activity in cancer cell lines and in patients. nih.gov The inhibitory effect of MGCD0103 was found to be sustained over time, both in vitro and in vivo. nih.gov This sustained pharmacodynamic effect highlights the potential of such compounds in cancer therapy. nih.gov

The cell cycle is a tightly regulated process that is often deregulated in cancer, leading to uncontrolled cell proliferation. While direct evidence linking 5-methyl-4-nitropyridin-2(1H)-one derivatives to the modulation of specific cyclins or the MAPK pathway is not extensively detailed in the provided search results, the broader class of compounds to which they belong, such as oxazolo[5,4-d]pyrimidines, have been shown to have anticancer activity. nih.gov This activity is sometimes achieved through mechanisms like activating the caspase cascade or inhibiting angiogenesis, which are processes influenced by cell cycle regulators. nih.gov

Antimicrobial and Antifungal Studies

The nitropyridine and nitroimidazole cores are well-known for their antimicrobial properties.

Derivatives of 5-nitroimidazole have been synthesized and evaluated for their in vitro antibacterial and antifungal activity. nih.govresearchgate.netnih.gov Some of these compounds were found to be effective against a range of bacteria and fungi, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.govresearchgate.net For instance, certain 1,2,4-triazole (B32235) derivatives of 5-nitroimidazole showed activity against both bacteria and fungi, while some dithiocarbamate (B8719985) derivatives were particularly effective against fungi. nih.govresearchgate.net The antimicrobial activity of nitroimidazoles is often attributed to the formation of reactive intermediates upon reduction of the nitro group, which can then damage microbial DNA. researchgate.net

Enzyme Inhibition Profiles

Derivatives of 5-Methyl-4-nitropyridin-2(1H)-one have demonstrated notable inhibitory activity against a range of enzymes, highlighting their potential as therapeutic agents.

Urease and Chymotrypsin:

The search for effective and non-toxic urease inhibitors is a significant area of research due to the role of this enzyme in infections caused by bacteria such as Helicobacter pylori. Similarly, chymotrypsin, a digestive enzyme, is a target for anti-inflammatory drugs. Notably, a derivative of 5-nitropyridine, specifically a 5-nitropyridin-2-yl derivative, has been shown to exhibit dual inhibitory activity against both urease and α-chymotrypsin. Research has reported an IC₅₀ value of 29.21 ± 0.98 μM for urease inhibition and 8.67 ± 0.1 μM for α-chymotrypsin inhibition by this compound. This dual inhibitory action suggests the potential for developing broad-spectrum therapeutic agents from the nitropyridine scaffold.

The structure-activity relationship (SAR) of pyridin-2(1H)-one derivatives as urease inhibitors has been explored, revealing that the presence of electron-releasing groups on the pyridine ring is crucial for enhancing inhibitory activity. This insight is valuable for the rational design of more potent urease inhibitors based on the 5-Methyl-4-nitropyridin-2(1H)-one framework.

Protoporphyrinogen (B1215707) Oxidase (PPO):

Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes oxidative damage and cell death. This mechanism makes PPO a prime target for herbicides. Studies on nitropyridine derivatives have shown their potential as PPO inhibitors. For instance, certain nitropyridine-containing compounds have demonstrated moderate PPO inhibitory activity, with IC₅₀ values in the range of 3.11–4.18 μM. This herbicidal activity underscores the potential of 5-Methyl-4-nitropyridin-2(1H)-one derivatives in agricultural applications.

Receptor Modulation and Antagonism

The ability of small molecules to modulate the activity of receptors is a cornerstone of modern pharmacology. While specific data on the direct interaction of 5-Methyl-4-nitropyridin-2(1H)-one with the mineralocorticoid receptor is not extensively documented, the broader class of pyridinone derivatives has been investigated as receptor modulators.

The mineralocorticoid receptor (MR) plays a crucial role in regulating blood pressure and electrolyte balance. Antagonists of this receptor are used in the treatment of hypertension and heart failure. Research into non-steroidal MR antagonists has identified various heterocyclic scaffolds as promising candidates. Although direct binding data for 5-Methyl-4-nitropyridin-2(1H)-one is unavailable, the exploration of pyridinone-based compounds as MR modulators remains an active area of research. The structural features of the pyridinone ring, with its hydrogen bond donor and acceptor capabilities, make it an attractive scaffold for designing selective receptor antagonists.

Quorum Sensing Inhibition Research

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates the expression of virulence factors and biofilm formation. Inhibiting QS is a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for resistance.

The structurally related compound, 4-nitropyridine-N-oxide (4-NPO), has been identified as a quorum sensing inhibitor in the pathogenic bacterium Pseudomonas aeruginosa. Studies have shown that 4-NPO can interfere with the QS system, leading to a reduction in the production of virulence factors and biofilm formation. This provides a strong rationale for investigating 5-Methyl-4-nitropyridin-2(1H)-one and its derivatives as potential QS inhibitors. The presence of the nitro group and the pyridine core in both 4-NPO and 5-Methyl-4-nitropyridin-2(1H)-one suggests a similar mechanism of action might be at play, making this an exciting avenue for the development of novel anti-infective agents.

Agricultural Chemistry Applications

The inhibitory action of nitropyridine derivatives on protoporphyrinogen oxidase (PPO) directly translates to their potential use in agricultural chemistry as herbicides. As mentioned earlier, the disruption of chlorophyll biosynthesis leads to rapid plant death, a desirable characteristic for weed control.

The development of herbicides based on the 5-Methyl-4-nitropyridin-2(1H)-one scaffold offers the potential for new modes of action to combat the growing problem of herbicide-resistant weeds. Further research into the optimization of the pyridinone structure could lead to the discovery of potent and selective herbicides with favorable environmental profiles.

Advanced Drug Design Principles for Pyridinone Scaffolds

The pyridinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. acs.org This has led to the application of advanced drug design principles to create novel therapeutic agents based on this core.

Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug discovery. For pyridinone derivatives, SAR studies have provided valuable insights. For example, in the context of urease inhibition, the presence and position of electron-donating or electron-withdrawing groups on the pyridine ring can significantly impact inhibitory potency. nih.gov A recent review highlighted that for pyridine derivatives, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative activity, while bulky groups or halogens may decrease it. nih.gov This knowledge allows medicinal chemists to rationally design and synthesize new analogs of 5-Methyl-4-nitropyridin-2(1H)-one with improved efficacy and selectivity for their intended targets.

Scaffold Hopping and Fragment-Based Drug Design

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a known active compound with a different, often structurally novel, scaffold while maintaining or improving its biological activity. rsc.orgnih.gov This approach can lead to the discovery of new chemical entities with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. The pyridinone ring is an excellent candidate for scaffold hopping experiments due to its versatile chemical nature and its presence in numerous biologically active compounds. acs.orgresearchgate.net By replacing a known pharmacophore with a pyridinone core, researchers can explore new chemical space and potentially identify novel drug candidates. rsc.orgnih.gov

Fragment-based drug design (FBDD) is another modern approach that has been successfully applied to pyridinone scaffolds. FBDD starts with the identification of small, low-molecular-weight fragments that bind weakly to a biological target. These fragments are then grown or linked together to create a more potent lead compound. The pyridinone moiety, with its ability to form multiple hydrogen bonds and its adaptable chemical handles, serves as an excellent starting point or building block in FBDD campaigns. acs.org This strategy allows for a more efficient exploration of the chemical space and can lead to the development of highly optimized and potent inhibitors for various therapeutic targets.

Design of Bioisosteres for Enhanced Biological Profiles

The core structure of 5-Methyl-4-nitropyridin-2(1H)-one presents several opportunities for bioisosteric modification to modulate its biological activity. Key areas for such replacements include the nitro group, the methyl group, and the pyridinone ring itself. The goal of these modifications is to fine-tune the molecule's electronic properties, steric bulk, and hydrogen bonding capacity to achieve a more favorable interaction with its biological target.

Bioisosteric Replacement of the Nitro Group

The nitro group, while a key pharmacophoric element in many bioactive molecules, can sometimes be associated with metabolic liabilities. Therefore, its replacement with other electron-withdrawing groups is a common strategy in medicinal chemistry. For instance, groups like a trifluoromethyl (CF3) or a cyano (CN) group can mimic the electron-withdrawing nature of the nitro group while potentially offering improved metabolic stability. cambridgemedchemconsulting.comnih.gov

Research into related nitro-containing heterocyclic compounds has demonstrated the feasibility of such replacements. For example, studies on other aromatic nitro compounds have shown that substitution with a trifluoromethyl group can lead to compounds with comparable or even enhanced biological activity and improved metabolic profiles. nih.gov Another potential bioisostere for the nitro group is the sulfone moiety (SO2R), which also possesses strong electron-withdrawing characteristics.

Modifications of the Pyridinone Scaffold

The synthesis of such imidazo[4,5-c]pyridin-2-one derivatives often commences from nitropyridine precursors, highlighting a direct synthetic lineage from compounds related to 5-Methyl-4-nitropyridin-2(1H)-one. acs.orgnih.gov For instance, the design of novel Src family kinase inhibitors has utilized an imidazo[4,5-c]pyridin-2-one core, which was conceived as a bioisostere of a known pyrazolo[3,4-d]pyrimidine scaffold. nih.gov This highlights the strategic replacement of one heterocyclic system with another to explore new chemical space and identify compounds with improved inhibitory profiles.

Research Findings in Related Scaffolds

While direct and extensive public domain research on the bioisosteric modification of 5-Methyl-4-nitropyridin-2(1H)-one is limited, valuable insights can be gleaned from studies on analogous structures. For example, in the development of tyrosine kinase inhibitors, bioisosteric replacements of toxic fragments have been successfully employed to generate safer and more effective therapeutic agents. nih.gov

The following interactive table summarizes hypothetical bioisosteric modifications of 5-Methyl-4-nitropyridin-2(1H)-one and their potential impact on biological activity, based on established principles of medicinal chemistry and findings from related compound series.

| Parent Compound | Bioisosteric Replacement | Rationale | Predicted Change in Biological Profile |

| 5-Methyl-4-nitropyridin-2(1H)-one | Nitro group -> Trifluoromethyl group | Mimics electron-withdrawing properties, potentially improves metabolic stability. | May retain or enhance activity with an improved pharmacokinetic profile. |

| 5-Methyl-4-nitropyridin-2(1H)-one | Nitro group -> Cyano group | Classical bioisostere for a nitro group, similar electronic and steric properties. | Potential for retained biological activity with altered metabolic fate. |

| 5-Methyl-4-nitropyridin-2(1H)-one | Pyridinone ring -> Imidazo[4,5-c]pyridin-2-one | Alters scaffold shape and hydrogen bonding potential, explores new interactions. | Potential for novel kinase inhibitory activity or enhanced selectivity. |

| 5-Methyl-4-nitropyridin-2(1H)-one | Methyl group -> Halogen (e.g., Cl, F) | Modulates lipophilicity and steric interactions within the binding pocket. | Activity may be sensitive to the size and electronegativity of the halogen. |

It is important to note that the successful design of bioisosteres is not merely a matter of substitution but requires a deep understanding of the structure-activity relationships (SAR) of the compound class. The subtle interplay of steric, electronic, and physicochemical properties ultimately dictates the biological outcome of any modification. Future research focused on the systematic synthesis and biological evaluation of bioisosteric analogs of 5-Methyl-4-nitropyridin-2(1H)-one will be crucial in unlocking the full therapeutic potential of this promising scaffold.

Applications in Materials Science, Catalysis, and Environmental Chemistry

Pyridinone Derivatives in Dye Chemistry

Pyridone-based compounds are a significant class of heterocyclic structures utilized in the synthesis of disperse dyes. nih.gov These dyes are primarily used for coloring hydrophobic fibers like polyester (B1180765), which have seen a surge in global production. nih.gov The general insolubility of disperse dyes in water makes them suitable for application to such fibers, where they form a solid solution within the polymer matrix. nih.gov

A common method for creating these dyes involves the use of pyridone derivatives as coupling components with various diazonium salts to form azo dyes. researchgate.net The resulting arylazo-pyridone dyes exhibit excellent affinity for polyester fabrics and can be applied using environmentally conscious high-temperature dyeing methods. nih.govresearchgate.net The color of these dyes can be tuned by altering the substituents on the pyridone and aryl rings. While specific research on 5-Methyl-4-nitropyridin-2(1H)-one as a disperse dye is not extensively documented, the general principles of pyridone dye chemistry suggest its potential as a scaffold for novel colorants. The presence of the nitro group, a strong electron-withdrawing group, would likely lead to a significant bathochromic (deepening of color) shift, potentially resulting in dyes with deep and intense shades.

A review of pyridone-based disperse dyes highlights their excellent fastness properties on polyester fabrics. ftstjournal.com The synthesis of various novel disperse dyes based on pyridine-2,6-dione has been reported, and their application to polyester fibers has been evaluated, demonstrating good spectral features and fastness. ekb.eg

Role as Ligands in Catalytic Systems

The nitrogen and oxygen atoms in the pyridinone ring of 5-Methyl-4-nitropyridin-2(1H)-one and its derivatives make them excellent ligands for coordinating with metal ions, forming complexes with significant catalytic activity. Transition metal complexes containing pyridine-based ligands have shown promise in a variety of catalytic transformations. nih.gov

For instance, palladium(II) complexes with substituted pyridine (B92270) ligands have been effectively used in carbonylation and reduction reactions of nitro compounds. nih.gov The electronic properties of the substituents on the pyridine ring can influence the catalytic efficiency of the metal center. An increase in the basicity of the ligand has been shown to correlate with higher yields in certain palladium-catalyzed reactions, although steric effects also play a crucial role. nih.gov

Terpyridine-metal complexes, which share structural similarities with multidentate pyridinone ligands, are known to be effective in a range of catalytic reactions, including C-C bond formation and hydrofunctionalization of multiple bonds. nih.gov The terpyridine ligand can stabilize low oxidation states of transition metals and participate in single-electron transfer processes, which is crucial for many catalytic cycles. nih.gov For example, terpyridine-copper complexes have been utilized in the activation of sp carbon atoms. nih.gov

Furthermore, nickel(II) and cobalt(II) complexes with quinonoid-based ligands, which can be seen as analogues of pyridinone systems, have demonstrated excellent catalytic activity in the hydrosilylative reduction of nitriles to primary amines. researchgate.net The redox-active nature of these ligands plays a key role in the catalytic mechanism. frontiersin.org Ruthenium(II) complexes with bipyridine-based ligands have also shown high catalytic activity in the hydrogenation of olefins. ijrpr.com

Coordination Chemistry and Metal Chelation

Hydroxypyridinones (HOPOs), which are structurally related to 2-pyridinones, are well-known for their strong metal-chelating properties. These compounds are particularly effective at binding hard metal ions. asm.org The pyridinone ring serves as an excellent building block for designing multidentate chelators, which can have applications in various fields, including environmental remediation and analytical sciences. asm.org

The synthesis of Schiff base ligands derived from nitropyridine amines and their coordination complexes with transition metals like Cu(II) and Zn(II) has been reported. nih.gov For example, a Schiff base ligand derived from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde forms stable complexes with Cu(II) and Zn(II) in a 2:1 ligand-to-metal stoichiometric ratio. nih.gov The formation of these complexes is confirmed through various spectroscopic techniques, and they have been investigated for their biological activities. nih.gov

The coordination of metal ions to pyridinone-based ligands can significantly alter the electronic properties of both the metal and the ligand. This interaction can shift the redox potentials of the ligand and change its character from a sigma/pi donor to a pi acceptor upon oxidation. frontiersin.org

Table 1: Coordination Complexes of a 5-Nitropyridine-2-amine Derived Schiff Base Ligand

| Metal Ion | Ligand to Metal Ratio | Molecular Ion Peak (m/z) | Reference |

| Cu(II) | 2:1 | 607.2324 | nih.gov |

| Zn(II) | 2:1 | 610.3596 | nih.gov |

Environmental Fate and Degradation Studies

The environmental fate of pyridine and its derivatives is a critical area of study due to their widespread use and potential as environmental pollutants. researchgate.net These compounds can enter the environment through industrial effluents and agricultural activities. researchgate.nettandfonline.com Their higher water solubility compared to homocyclic aromatic compounds makes them more mobile in soil and groundwater. researchgate.net

The biodegradation of pyridine derivatives is a key process in their removal from the environment. tandfonline.com Microorganisms, including bacteria and fungi, have been shown to degrade these compounds under both aerobic and anaerobic conditions. tandfonline.comnih.gov The degradation pathways often involve initial hydroxylation of the pyridine ring, which can be unusual in that the oxygen atom is derived from water rather than molecular oxygen. researchgate.nettandfonline.com Some degradation mechanisms may also involve initial reductive steps. tandfonline.com

For nitroaromatic compounds, microbial degradation can proceed through several strategies. nih.gov These include the reduction of the nitro group to an amino group, or the enzymatic removal of the nitro group via monooxygenase or dioxygenase activity. nih.gov For example, the biodegradation of 3-methyl-4-nitrophenol, a compound structurally similar to 5-Methyl-4-nitropyridin-2(1H)-one, has been studied in detail. A complete degradation pathway in Arthrobacter sp. has been deciphered, involving a series of enzymatic steps that ultimately lead to the formation of succinic acid. asm.orgnih.gov

The persistence and biodegradability of pyridine derivatives can be significantly influenced by the nature and position of substituents on the ring. researchgate.net While data on the specific environmental fate of 5-Methyl-4-nitropyridin-2(1H)-one is limited, the existing research on related compounds provides a framework for understanding its potential degradation pathways.

Table 2: Proposed Microbial Degradation Strategies for Nitroaromatic Compounds

| Degradation Strategy | Key Enzymatic Step | Result | Reference |

| Reductive Pathway | Nitroreductase | Reduction of nitro group to amino group | nih.gov |

| Oxidative Denitrification | Monooxygenase/Dioxygenase | Elimination of nitrite (B80452) group | nih.gov |

| Hydride Addition | Hydride transferase | Formation of a Meisenheimer complex followed by nitrite elimination | nih.gov |

Emerging Research Areas and Future Perspectives on 5 Methyl 4 Nitropyridin 2 1h One

Investigation of Impurity Profiles and Degradation Pathways

A critical aspect of utilizing any chemical compound, particularly in sensitive applications, is a thorough understanding of its purity and stability. For 5-Methyl-4-nitropyridin-2(1H)-one, research is focusing on identifying potential impurities that may arise during its synthesis and storage. These impurities can significantly impact the compound's reactivity, efficacy, and safety.

Furthermore, understanding the degradation pathways of 5-Methyl-4-nitropyridin-2(1H)-one under various conditions—such as exposure to light, heat, and different pH levels—is crucial for ensuring its stability and shelf-life. This knowledge is vital for developing appropriate storage and handling protocols.

Table 1: Potential Impurities and Degradation Products

| Type | Potential Compound | Significance |

| Impurity | Unreacted starting materials | Can affect final product purity and yield. |

| Impurity | Isomeric byproducts | May have different biological activities or toxicities. |

| Degradation Product | Denitrated derivatives | Loss of the nitro group can alter the compound's electronic properties and reactivity. |

| Degradation Product | Oxidized or reduced forms | Can lead to a loss of desired function or the formation of toxic species. |

Development of Redox-Switchable Systems for Sensing and Material Applications

The nitro group in 5-Methyl-4-nitropyridin-2(1H)-one makes it a candidate for the development of redox-switchable systems. The reversible reduction and oxidation of the nitro group can lead to changes in the molecule's electronic and optical properties. This characteristic is being explored for applications in:

Sensing: Changes in fluorescence or color upon interaction with specific analytes could be used to develop novel sensors.

Material Science: Incorporation of this compound into polymers or other materials could lead to the creation of "smart" materials that change their properties in response to electrical stimuli.

Mechanistic Toxicology Studies (e.g., Oxidative Stress, Methemoglobinemia)

While the biological activities of 5-Methyl-4-nitropyridin-2(1H)-one are being explored for therapeutic purposes, it is equally important to understand its potential toxicity. The presence of a nitroaromatic group raises concerns about potential mechanisms of toxicity, including:

Oxidative Stress: Nitroaromatic compounds can undergo metabolic activation to form reactive oxygen species (ROS), which can damage cells and tissues. nih.gov Studies are needed to evaluate the potential of 5-Methyl-4-nitropyridin-2(1H)-one to induce oxidative stress.

Methemoglobinemia: Some nitroaromatic compounds can oxidize the iron in hemoglobin, leading to the formation of methemoglobin, which is unable to transport oxygen effectively. Investigating the potential for 5-Methyl-4-nitropyridin-2(1H)-one to cause methemoglobinemia is a crucial safety assessment.

Advanced Synthetic Methodologies for Sustainable Production

The development of efficient and environmentally friendly methods for synthesizing 5-Methyl-4-nitropyridin-2(1H)-one is essential for its widespread use. Current research in this area is focused on:

Green Chemistry Principles: Utilizing less hazardous solvents, reducing waste, and improving energy efficiency are key goals.

Catalytic Methods: Exploring novel catalysts to improve reaction yields and selectivity can make the synthesis more sustainable. google.com

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher purity and safer production on a larger scale.

A recent patent describes a method for producing 4-amino-5-methyl-2(1H) pyridone, a related compound, by hydrogenating 2-chloro-5-methyl-4-nitro-pyridine-I-oxide using a platinum catalyst, highlighting the ongoing efforts to develop efficient synthetic routes. google.com

Exploration of Novel Biological Targets and Therapeutic Modalities

The nitropyridine scaffold is present in various bioactive molecules, suggesting that 5-Methyl-4-nitropyridin-2(1H)-one may also possess interesting biological activities. nih.gov Future research will likely focus on:

Screening for New Targets: Testing the compound against a wide range of biological targets, such as enzymes and receptors, could reveal novel therapeutic applications. For instance, nitropyridine derivatives have been investigated as inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov

Drug Delivery Systems: The compound could be modified or incorporated into drug delivery systems to target specific cells or tissues, enhancing its therapeutic efficacy while minimizing potential side effects.

Combination Therapies: Investigating the synergistic effects of 5-Methyl-4-nitropyridin-2(1H)-one with other therapeutic agents could lead to more effective treatment strategies for various diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-4-nitropyridin-2(1H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nitration and methylation of pyridinone precursors. Key steps include:

- Nitration : Use concentrated nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration .

- Methylation : Employ methyl iodide or dimethyl sulfate with a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Monitor reaction progress via TLC or HPLC to isolate intermediates .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. How can the structure of 5-methyl-4-nitropyridin-2(1H)-one be validated experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR to confirm the positions of the nitro and methyl groups. The deshielded proton at C3 (δ ~12 ppm) indicates lactam tautomerization .

- X-ray crystallography : Use SHELXL for structure refinement. Hydrogen-bonding patterns (e.g., N–H···O interactions) stabilize the crystal lattice, confirmed via ORTEP-3 visualization .

Q. What are the common impurities in 5-methyl-4-nitropyridin-2(1H)-one synthesis, and how are they identified?

- Methodological Answer : Major impurities include:

- Under-nitrated analogs (e.g., 5-methylpyridin-2(1H)-one): Detectable via HPLC-UV at 254 nm using a C18 column (acetonitrile/water gradient) .

- Oxidation byproducts : Characterize by LC-MS (ESI+) to identify m/z shifts corresponding to nitroso or hydroxylamine derivatives .

Advanced Research Questions

Q. How does the nitro group’s electronic effect influence the reactivity of 5-methyl-4-nitropyridin-2(1H)-one in nucleophilic substitutions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the C5 position for nucleophilic attack. Computational studies (DFT, B3LYP/6-31G*) reveal:

- Electrostatic potential maps : Highlight electron-deficient regions at C5, guiding site-selective substitutions (e.g., amination with NH₃/EtOH under reflux) .

- Kinetic studies : Use stopped-flow spectroscopy to compare reaction rates with analogs lacking the nitro group .

Q. What strategies resolve contradictory crystallographic data on hydrogen-bonding networks in 5-methyl-4-nitropyridin-2(1H)-one derivatives?

- Methodological Answer : Discrepancies often arise from solvent-dependent polymorphism. Address via:

- Multi-temperature crystallography : Collect data at 100–298 K to assess thermal motion and hydrogen-bond stability .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O···H, N···H contacts) using CrystalExplorer to validate packing motifs .

Q. How can computational modeling predict the biological activity of 5-methyl-4-nitropyridin-2(1H)-one derivatives?

- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Target identification : Screen against kinase or enzyme libraries (e.g., PDB) to prioritize targets like SIRT1, where nitro groups may modulate binding affinity .

- ADMET prediction : Use SwissADME to assess bioavailability and toxicity risks linked to nitro-reduction metabolites .

Q. What are the challenges in scaling up 5-methyl-4-nitropyridin-2(1H)-one synthesis while maintaining regioselectivity?

- Methodological Answer : Key issues include exothermic nitration and byproduct formation. Mitigate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.